6-Ethyl-4-methyl-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences. For example, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts, which are ruthenium carbene complexes activated by hydride sources such as sodium hydride or sodium borohydride .
Another method involves the use of molecular iodine as a catalyst for the practical and mild synthesis of substituted pyrans under solvent-free conditions at ambient temperature . This method offers a facile and practical alternative to traditional reaction protocols.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the pyran ring to single bonds, resulting in tetrahydropyran derivatives.
Substitution: Substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted pyrans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce tetrahydropyran derivatives. Substitution reactions can result in a variety of substituted pyrans with different functional groups.
Scientific Research Applications
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran has several scientific research applications:
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving pyran rings, providing insights into biological processes.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of specific enzymes and altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A closely related compound with similar chemical properties and reactivity.
6-Methyl-3,4-dihydro-2H-pyran: Another similar compound with a methyl group at the 6-position.
Tetrahydropyran: A fully saturated analog of dihydropyrans, lacking double bonds in the ring.
Uniqueness
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran is unique due to the presence of both ethyl and methyl substituents on the pyran ring. These substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other dihydropyrans.
Properties
CAS No. |
63500-69-6 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-ethyl-4-methyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O/c1-3-8-6-7(2)4-5-9-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
BAXPOHLCLDVUHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.